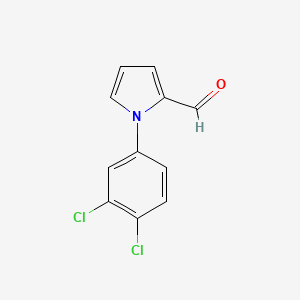

1-(3,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3,4-Dichlorophenyl)-1H-pyrrole-2-carbaldehyde is an organic compound characterized by the presence of a pyrrole ring substituted with a 3,4-dichlorophenyl group and an aldehyde functional group

準備方法

The synthesis of 1-(3,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde can be achieved through several routes. One common method involves the reaction of 3,4-dichlorobenzaldehyde with pyrrole in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as ethanol or methanol and a catalyst like p-toluenesulfonic acid. The mixture is heated under reflux to facilitate the formation of the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

化学反応の分析

1.1. Cyclocondensation Reactions

-

Enamino diketone cyclization : Pyrrole-2-carbaldehydes (Py-2-C) can form via cyclization of enamino diketones derived from alkylamines and glucose derivatives. For example, 3-deoxy-d-glucose reacts with amines to form dihydropyrroles, which dehydrate to yield Py-2-C derivatives . Adapting this method, 3,4-dichloroaniline could serve as the amine precursor.

-

Mannich reaction-cyclization : A one-pot sequential protocol for pyrrole-3-carbaldehydes involves proline-catalyzed Mannich reactions between succinaldehyde and imines, followed by IBX-mediated aromatization . Modifying the imine precursor (e.g., using 3,4-dichlorophenyl-imine) could theoretically shift the aldehyde to the 2-position.

1.2. Functionalization of Pyrrole Intermediates

-

Vilsmeier-Haack formylation : A common route to pyrrole-2-carbaldehydes involves formylation at the α-position using POCl₃ and DMF. For example, substituting the pyrrole core with a 3,4-dichlorophenyl group via nucleophilic aromatic substitution could yield the target compound.

Key Reactions of the Aldehyde Group

The aldehyde moiety in 1-(3,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde participates in characteristic transformations:

2.1. Nucleophilic Additions

-

Schiff base formation : Reacts with primary amines to form imines, useful in constructing bioactive hybrids. For example:

R CHO+H2N R →R CH N R +H2OYields depend on solvent polarity and catalyst (e.g., acetic acid) .

2.2. Oxidation and Reduction

-

Oxidation to carboxylic acid : Using KMnO₄ or CrO₃ under acidic conditions converts the aldehyde to a carboxyl group.

-

Reduction to alcohol : NaBH₄ or LiAlH₄ reduces the aldehyde to a hydroxymethyl derivative .

2.3. Condensation Reactions

-

Aldol condensation : Base-catalyzed reaction with ketones or aldehydes forms α,β-unsaturated carbonyl compounds. For instance, condensation with acetophenone yields chalcone analogues .

Stability and Reactivity Considerations

-

Electron-withdrawing effects : The 3,4-dichlorophenyl group enhances electrophilicity at the aldehyde carbon, facilitating nucleophilic attacks.

-

Aromatic substitution : The dichlorophenyl moiety directs electrophilic substitution to meta/para positions, though steric hindrance may limit reactivity.

Comparative Data from Analogous Compounds

科学的研究の応用

1-(3,4-Dichlorophenyl)-1H-pyrrole-2-carbaldehyde has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties .

作用機序

The mechanism of action of 1-(3,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways, including signal transduction and metabolic processes .

類似化合物との比較

Similar compounds to 1-(3,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde include:

3,4-Dichlorophenylhydrazine: This compound shares the 3,4-dichlorophenyl group but has a hydrazine functional group instead of a pyrrole ring.

1-(3,4-Dichlorophenyl)pyrrolidine: This compound has a pyrrolidine ring instead of a pyrrole ring, leading to different chemical properties and reactivity.

3-(3,4-Dichlorophenyl)-1,1-dimethylurea: Known for its use as a herbicide, this compound has a urea functional group and different applications compared to the aldehyde derivative .

The uniqueness of this compound lies in its specific combination of functional groups, which allows for a diverse range of chemical reactions and applications in various fields.

生物活性

1-(3,4-Dichlorophenyl)-1H-pyrrole-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive review of the biological activity associated with this compound, highlighting key research findings, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H8Cl2N

- Molecular Weight : 240.09 g/mol

- Structure : The compound features a pyrrole ring substituted with a 3,4-dichlorophenyl group and an aldehyde functional group.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against a range of pathogens.

- Anticancer Activity : Notably, it has been identified as having cytotoxic effects on several cancer cell lines, particularly breast cancer (MCF-7) and skin cancer (A431) cell lines .

The biological activity of this compound is thought to involve:

- Enzyme Inhibition : The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.

- Cellular Interaction : Its hydrophobic nature allows it to interact with specific protein pockets, influencing their functionality and leading to apoptosis in cancer cells .

Case Studies and Experimental Data

- Cytotoxicity Studies :

- A study evaluated the cytotoxic effects of various derivatives of 1H-pyrrole-2-carbaldehyde against multiple cancer cell lines. The results indicated that compounds bearing the 3,4-dichloro substitution exhibited significant growth inhibition in MCF-7 cells (GI50 = 0.56 mM) and A431 cells (GI50 = 2.8 mM) compared to control groups .

- Table 1 summarizes the cytotoxic effects observed in different cell lines:

| Compound | Cell Line | GI50 (mM) | Selectivity |

|---|---|---|---|

| 13 | MCF-7 | 0.56 | High |

| 10 | A431 | 2.8 | Moderate |

| Control | MCF-7 | >25 | N/A |

特性

IUPAC Name |

1-(3,4-dichlorophenyl)pyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2NO/c12-10-4-3-8(6-11(10)13)14-5-1-2-9(14)7-15/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPXSTXAGACLSFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C=O)C2=CC(=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50405849 |

Source

|

| Record name | 1-(3,4-dichlorophenyl)pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169036-52-6 |

Source

|

| Record name | 1-(3,4-dichlorophenyl)pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。